

A Head-to-Head Analysis of Selective GPR40 Agonists in Diabetes Research

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Compound of Interest

Compound Name: BMS-986118

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The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a promising therapeutic target for type 2 diabetes (T2D).^{[1][2]} Activation of GPR40 on pancreatic β -cells by free fatty acids potentiates glucose-stimulated insulin secretion (GSIS), offering a mechanism for glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.^{[1][2]} This has led to the development of several synthetic selective GPR40 agonists. This guide provides a comparative analysis of three prominent GPR40 agonists that have been extensively studied in diabetes research: TAK-875 (fasiglifam), AMG-837, and LY2881835.

In Vitro Potency and Selectivity

The in vitro activity of these agonists is a key indicator of their therapeutic potential. Potency is typically measured by the half-maximal effective concentration (EC₅₀) in cell-based assays that measure GPR40 activation, such as calcium flux or β -arrestin recruitment assays. Selectivity is assessed by screening the compounds against a panel of other receptors and enzymes to identify potential off-target effects.

Compound	Target	Assay Type	EC50 (nM)	Selectivity	Source
TAK-875 (fasiglifam)	Human GPR40	Calcium Flux	~14	Selective against a panel of other GPCRs.	Negoro et al., 2010
AMG-837	Human GPR40	Aequorin Ca ²⁺ Flux	22.6 ± 1.8	No activity on GPR41, GPR43, or GPR120 at concentrations up to 10 μM.	Lin et al., 2011
LY2881835	Human GPR40	β-arrestin	Potent full agonist	Minimal activity (<50% inhibition at 10 μM) against a panel of over 100 GPCRs, kinases, enzymes, and nuclear receptors. No activity against hERG channel at 10 and 100 μM.	Chen et al., 2016

Preclinical Efficacy in Rodent Models of Diabetes

The glucose-lowering effects of these GPR40 agonists have been evaluated in various rodent models of T2D, including diet-induced obese (DIO) mice and Zucker fatty rats. These studies provide crucial in vivo proof-of-concept for their therapeutic utility.

Compound	Animal Model	Dose	Key Findings	Source
TAK-875 (fasiglifam)	Zucker fatty rats	3 mg/kg, oral	Significantly improved glucose tolerance in an oral glucose tolerance test (OGTT).	Tsujihata et al., 2011
AMG-837	Zucker fatty rats	0.03, 0.1, 0.3 mg/kg, oral	Dose-dependent reduction in glucose excursions during an intraperitoneal glucose tolerance test (IPGTT).	Lin et al., 2011
LY2881835	Diet-induced obese (DIO) mice	10 mg/kg, oral, daily for 14 days	Significant reductions in glucose levels during OGTTs on days 1 and 15.	Chen et al., 2016
LY2881835	Zucker fa/fa rats	1 mg/kg, oral, daily for 21 days	Normalization of blood glucose levels.	Chen et al., 2016

Pharmacokinetic Properties in Rats

Understanding the pharmacokinetic profiles of these compounds is essential for predicting their behavior in humans. The following table summarizes key pharmacokinetic parameters in rats.

Compound	Dose	Tmax (h)	Cmax (µg/mL)	t1/2 (h)	Oral Bioavailability (%)	Source
TAK-875 (fasiglifam)	10 mg/kg, oral	1	12.4 (male) / 12.9 (female)	12.4 (male) / 11.2 (female)	85-120	Molloy et al., 2023
AMG-837	0.5 mg/kg, oral	-	1.4 µM (total plasma)	-	84	Lin et al., 2011
LY2881835	-	-	-	-	-	Chen et al., 2016 (Data in mice and dogs provided, but not directly in rats in the cited source)

Clinical Efficacy and Safety of TAK-875 (fasiglifam)

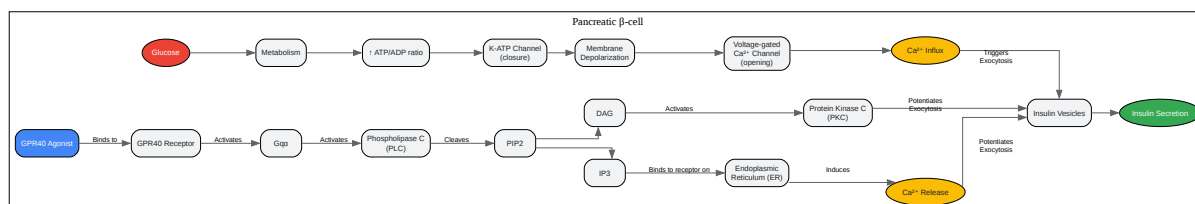
TAK-875 was the most clinically advanced of the three agonists, reaching Phase III trials. While it demonstrated significant efficacy in improving glycemic control, its development was ultimately halted due to concerns about liver safety.

Parameter	Placebo	Fasiglifam 25 mg	Fasiglifam 50 mg	Source
Change from baseline in HbA1c at week 24	+0.16%	-0.57%	-0.83%	Kaku et al., 2015
Patients achieving HbA1c <6.9% at week 24	13.8%	30.2%	54.8%	Kaku et al., 2015
Adverse Events	Similar incidence and types of treatment-emergent adverse events compared to placebo.	Low risk of hypoglycemia.	Concerns about liver safety arose from overall global clinical trials, leading to termination of development.	Kaku et al., 2015

The hepatotoxicity of TAK-875 is thought to be related to the formation of a reactive acyl glucuronide metabolite, which can covalently bind to liver proteins and inhibit bile salt export pump (BSEP) and other hepatic transporters.[\[3\]](#) This can lead to cholestatic liver injury.

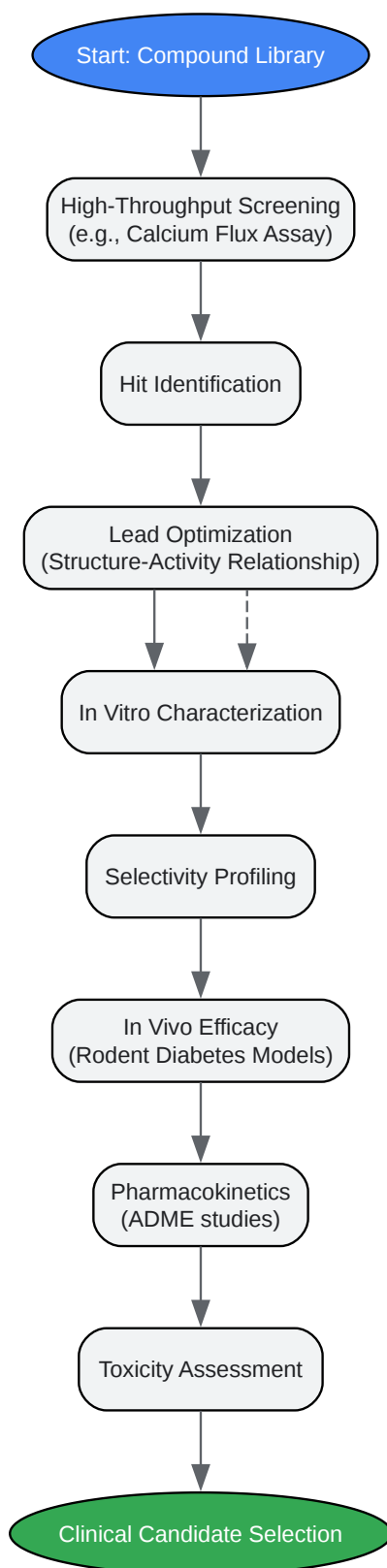
Signaling Pathways and Experimental Workflows

The activation of GPR40 by an agonist initiates a cascade of intracellular events leading to insulin secretion. The following diagrams illustrate the GPR40 signaling pathway and a typical experimental workflow for evaluating GPR40 agonists.



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Caption: GPR40 Signaling Pathway for Insulin Secretion.



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